molecular formula C25H22ClN5O2S B2731503 3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451467-07-5

3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2731503
CAS No.: 451467-07-5
M. Wt: 491.99
InChI Key: IMNDRFGOOUTNLX-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C25H22ClN5O2S and its molecular weight is 491.99. The purity is usually 95%.
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Scientific Research Applications

Antagonistic and Anti-inflammatory Applications

Quinazoline derivatives have been extensively studied for their bioactive properties, including as CCR4 antagonists and anti-inflammatory agents. For instance, Yokoyama et al. (2009) synthesized a series of CCR4 antagonists showing strong inhibition of human/mouse chemotaxis and demonstrated anti-inflammatory activity in a murine model of acute dermatitis, suggesting potential applications in treating inflammatory diseases (Yokoyama et al., 2009).

H1-Antihistaminic Agents

Alagarsamy and Parthiban (2012) synthesized novel quinazolin-4(3H)-ones with significant in vivo H1-antihistaminic activity, outperforming standard antihistamines in some cases. This research underscores the potential of quinazoline derivatives in developing new classes of antihistamines (Alagarsamy & Parthiban, 2012).

Antitumor and Antibacterial Agents

Gangjee et al. (1996) explored the synthesis of pyrrolo[2,3-d]pyrimidines, a structurally related class, as nonclassical antifolate inhibitors of thymidylate synthase with potential antitumor and antibacterial applications. These compounds were evaluated for their efficacy against various strains and cancer cell lines, indicating their versatility in therapeutic applications (Gangjee et al., 1996).

Diuretic Activity

Eisa et al. (1996) reported on quinazoline derivatives designed as potential diuretic agents, demonstrating the structural versatility of quinazoline compounds in targeting various biological activities, including diuresis (Eisa et al., 1996).

Antimicrobial and Larvicidal Activity

Rajanarendar et al. (2010) synthesized quinazoline derivatives displaying significant antimicrobial and mosquito larvicidal activities, highlighting the potential of these compounds in public health applications for controlling infectious diseases and mosquito populations (Rajanarendar et al., 2010).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-chlorobenzylamine with 2-cyanophenylsulfanylacetamide to form 3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, which is then reacted with 4-pyridin-2-ylpiperazine-1-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2-cyanophenylsulfanylacetamide", "4-pyridin-2-ylpiperazine-1-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 2-cyanophenylsulfanylacetamide in the presence of a base such as potassium carbonate to form 3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one.", "Step 2: Reaction of 3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one with 4-pyridin-2-ylpiperazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one." ] }

CAS No.

451467-07-5

Molecular Formula

C25H22ClN5O2S

Molecular Weight

491.99

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C25H22ClN5O2S/c26-19-7-4-17(5-8-19)16-31-24(33)20-9-6-18(15-21(20)28-25(31)34)23(32)30-13-11-29(12-14-30)22-3-1-2-10-27-22/h1-10,15H,11-14,16H2,(H,28,34)

InChI Key

IMNDRFGOOUTNLX-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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